molecular formula C15H9F2NO B15065985 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one CAS No. 828264-34-2

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one

Cat. No.: B15065985
CAS No.: 828264-34-2
M. Wt: 257.23 g/mol
InChI Key: UQDZZFSXZOWJIP-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with fluorinated benzaldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroquinoline
  • 3-Fluoroquinoline
  • 4-Fluoroquinoline

Uniqueness

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one is unique due to the presence of fluorine atoms at specific positions on the quinoline ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

CAS No.

828264-34-2

Molecular Formula

C15H9F2NO

Molecular Weight

257.23 g/mol

IUPAC Name

6-fluoro-2-(3-fluorophenyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H9F2NO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19)

InChI Key

UQDZZFSXZOWJIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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